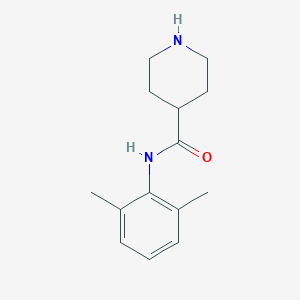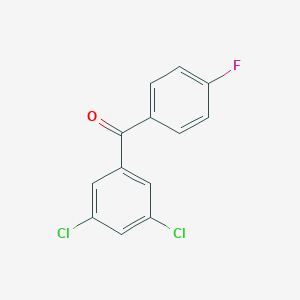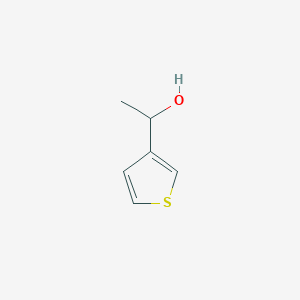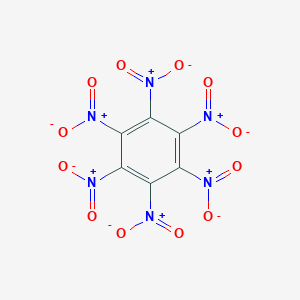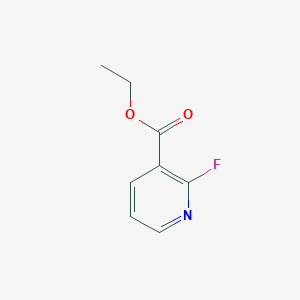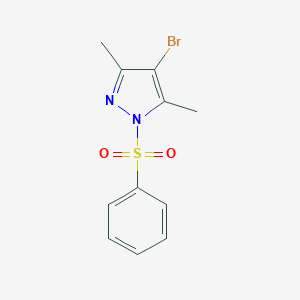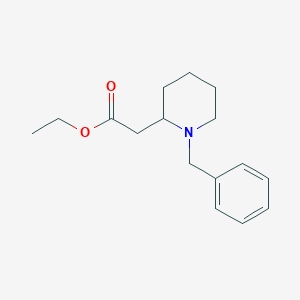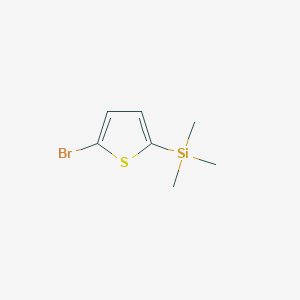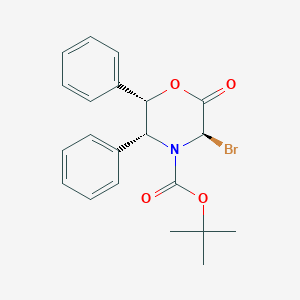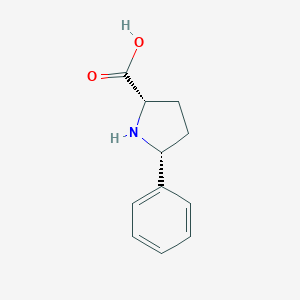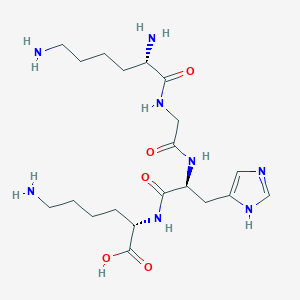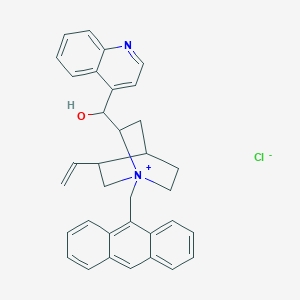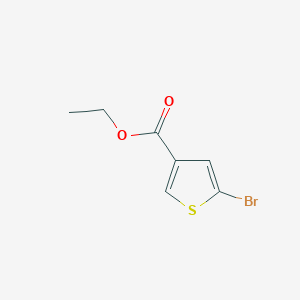
Ethyl 5-bromothiophene-3-carboxylate
Übersicht
Beschreibung
Ethyl 5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 5-bromothiophene-3-carboxylate involves the use of aluminium chloride and dichloromethane . The mixture is heated under reflux for several hours to yield the product .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromothiophene-3-carboxylate consists of a thiophene ring substituted with a bromine atom and an ethyl ester group . The InChI code for this compound is 1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-bromothiophene-3-carboxylate is a liquid at room temperature . It has a molecular weight of 235.1 g/mol . The compound has a topological polar surface area of 54.5 Ų and a complexity of 151 . It has a boiling point of 261°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
Ethyl 5-bromothiophene-3-carboxylate has been used as a reagent in palladium-catalysed direct heteroarylations, enabling the formation of biheteroaryls in high yields. This application is significant in organic synthesis, particularly for creating complex molecules efficiently (Fu, Zhao, Bruneau, & Doucet, 2012).
Antibacterial and Antifungal Properties
A study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which can be synthesized using ethyl 5-bromothiophene-3-carboxylate, revealed notable antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Sharma et al., 2022).
Bromination Techniques
The compound has been employed in research exploring bromination techniques, particularly the direct bromination of ethyl 5-alkylthiophene-2-carboxylates. Such research is crucial for advancing synthetic methodologies in organic chemistry (Taydakov & Krasnoselskiy, 2010).
Photochemical Research
Ethyl 5-bromothiophene-3-carboxylate has been used in photochemical studies, such as the investigation of the photochemical behavior of halogeno-thiophenes. This research contributes to our understanding of photochemical reactions in organic compounds and their potential applications (D’Auria et al., 1989).
Spasmolytic Activity
In medical chemistry, the compound was utilized in synthesizing novel thiophene-based derivatives exhibiting spasmolytic activity. Such research is important for the development of new therapeutic agents (Rasool et al., 2020).
Conductive Polymer Development
The compound has been studied for its potential in creating conductive polymers. For example, terthiophene-3′-carboxylic acid, synthesized from 3′-bromothiophene, shows promise in the development of functionalized polyterthiophenes (Lee, Shim, & Shin, 2002).
Synthesis of Novel Compounds
Ethyl 5-bromothiophene-3-carboxylate has been utilized in synthesizing various novel compounds like thieno[3,4-d]pyrimidines, showing the versatility of this compound in the creation of diverse molecular structures (Ryndina et al., 2002).
Fluorescence Studies
The compound has been involved in studies exploring fluorescence properties, as in the case of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Such research contributes to the development of new fluorescent materials and their applications (Pusheng, 2009).
Safety And Hazards
Ethyl 5-bromothiophene-3-carboxylate is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
ethyl 5-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMKCLOYODOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571073 | |
| Record name | Ethyl 5-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromothiophene-3-carboxylate | |
CAS RN |
170355-38-1 | |
| Record name | 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170355-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

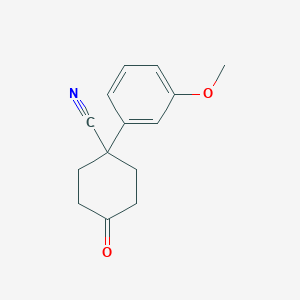
![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)
